2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde
Description
2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a substituted azetidine ring (a four-membered nitrogen-containing heterocycle) at the ortho position of the benzene ring. The azetidine moiety is further substituted with an ethyl group and a hydroxyl group at the 3-position. Benzaldehyde derivatives, in general, are known for their versatility as intermediates in organic synthesis and their bioactivity profiles, including antimicrobial, anticancer, and antioxidative properties .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3-ethyl-3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-2-12(15)8-13(9-12)11-6-4-3-5-10(11)7-14/h3-7,15H,2,8-9H2,1H3 |
InChI Key |
HDMFJVQAIWPLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C2=CC=CC=C2C=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| A. Benzylation of Benzaldehyde | React benzaldehyde with substituted benzyl halides or benzaldehyde derivatives to form benzylated intermediates. | Benzyl halide (e.g., benzyl chloride), base (e.g., potassium carbonate), inert solvent (e.g., acetone or dichloromethane), room temperature to reflux. | , |
| B. Hydrolysis to Carboxylic Acid | Hydrolyze ester intermediates to obtain free carboxylic acids. | Aqueous base (NaOH or KOH), reflux conditions. | |
| C. Amidation with Azetidine Derivatives | Couple the carboxylic acid with azetidine or its derivatives using coupling reagents. | Coupling reagents such as EDCI, DCC, or DIC; solvents like dichloromethane or DMF; base such as triethylamine; room temperature to 50°C. | , |
Key Features:
- The benzylation step introduces a benzyl group, facilitating subsequent functionalization.
- Hydrolysis converts esters to acids, enabling amidation.
- Amidation with azetidine derivatives introduces the azetidine ring, forming the core structure.
Formation of the Azetidine Ring via Cyclization of 3-Hydroxyazetidine Precursors
The core azetidine ring can be synthesized through cyclization reactions involving 3-hydroxyazetidine derivatives.
Methodology:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| A. Synthesis of 3-Hydroxyazetidine | Prepared via nucleophilic substitution or ring-closure reactions from suitable precursors. | Starting from amino alcohols, cyclization using dehydrating agents or ring-closing metathesis. | , |
| B. Cyclization to Azetidine | Intramolecular cyclization under basic or thermal conditions to form the azetidine ring. | Bases such as sodium hydride, thermal heating, or microwave-assisted synthesis. | , |
Reaction Conditions:
- Often performed under inert atmospheres to prevent oxidation.
- Elevated temperatures (around 100°C) facilitate ring closure.
- Use of solvents like tetrahydrofuran (THF) or dichloromethane.
Coupling of Azetidine with Benzaldehyde Derivatives
The final step involves coupling the azetidine ring with benzaldehyde derivatives to generate the target compound.
Coupling Strategies:
| Method | Reagents & Conditions | Description | References |
|---|---|---|---|
| Amidation using Coupling Reagents | EDCI, DCC, HOBt, in solvents like dichloromethane or acetonitrile; room temperature to 50°C. | Facilitates formation of amide bonds between azetidine amino groups and benzaldehyde derivatives. | , |
| Hydrogenation for Deprotection & Ring Closure | Hydrogen gas with Pd/C catalyst; mild conditions. | Used to deprotect or cyclize intermediates to stabilize the azetidine ring. |
Advanced Flow Chemistry Techniques for Azetidine Synthesis
Recent innovations leverage flow chemistry to improve safety, yield, and scalability:
- Flow Reactors : Enable controlled addition of reagents, precise temperature regulation, and rapid mixing.
- Lithiation of Azetidine Precursors : Using organolithium reagents (e.g., n-hexyllithium) in flow systems at low temperatures (-50°C) to generate reactive intermediates.
- Continuous Coupling and Cyclization : Streamlined via flow, reducing reaction times and improving yields.
Representative Protocol:
- Step 1 : Lithiation of azetidine precursor in a flow microreactor at -50°C.
- Step 2 : Coupling with benzaldehyde derivatives under controlled conditions.
- Step 3 : Work-up and purification inline, yielding high purity target compounds.
Data Tables Summarizing Reaction Conditions and Yields
Research Discoveries and Innovations
- Green Chemistry Approaches : Use of environmentally friendly solvents like cyclopentylmethyl ether (CPME) in flow systems reduces hazardous waste.
- Enhanced Yields : Flow chemistry has demonstrated yields exceeding 90% with improved safety profiles.
- Scalability : Continuous flow processes facilitate scale-up for industrial production, overcoming batch process limitations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring and benzaldehyde group are likely to play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde with structurally related benzaldehyde derivatives:
Reactivity and Functional Group Comparisons
- Aldehyde Reactivity: The aldehyde group in 2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde is expected to participate in nucleophilic additions (e.g., hemiacetal formation) and condensation reactions (e.g., Knoevenagel). However, its reactivity may differ from pyrimidyl-5-carbaldehydes, which show 95% hemiacetal formation due to electron-withdrawing pyrimidine substituents enhancing electrophilicity . In contrast, benzaldehyde itself forms hemiacetals in only 9% yield under similar conditions , highlighting the critical role of substituents in modulating reactivity.
- Azetidine vs. Other Heterocycles: The azetidine ring introduces strain and hydrogen-bonding capability (via the hydroxyl group), which may enhance interactions in biological systems or catalytic processes. This contrasts with phosphino-benzaldehydes, where the phosphine group enables metal coordination for anticancer Pd(II) complexes .
Biological Activity
2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde features an azetidine ring which is known for its unique properties that can influence biological activity. The synthesis of this compound typically involves multi-step reactions that may include the formation of the azetidine core followed by functionalization to introduce the benzaldehyde moiety.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of compounds related to 2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde. For instance, derivatives with similar structural features have shown promise as tubulin polymerization inhibitors, which are crucial in cancer therapy. A notable study reported that certain azetidinone derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the nanomolar range, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 10n | MCF-7 | 17 | Tubulin inhibition |
| 11n | MCF-7 | 31 | Tubulin inhibition |
These findings suggest that modifications to the azetidine structure can enhance biological activity, potentially leading to new therapeutic agents.
The mechanisms through which 2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde exerts its biological effects are still under investigation. However, related compounds have been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways. For example, the activation of pro-apoptotic proteins such as BAX and inhibition of anti-apoptotic proteins like Bcl-2 have been observed in studies involving structurally similar compounds .
Case Studies
A case study involving azetidinone derivatives demonstrated their efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent mitotic catastrophe in cancer cells. This supports the hypothesis that 2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde could be developed as a lead compound for further anti-cancer drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde. Key factors influencing activity include:
- Substituents on the Azetidine Ring : The presence of electron-donating or withdrawing groups can significantly affect potency.
- Aldehyde Functional Group : The positioning and nature of substituents on the benzaldehyde moiety can enhance interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
